Product packaging for (E)-3-(Quinolin-5-yl)acrylaldehyde(Cat. No.:)

(E)-3-(Quinolin-5-yl)acrylaldehyde

Cat. No.: B15071122
M. Wt: 183.21 g/mol
InChI Key: FMBYKLIYFAUAQD-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Quinolin-5-yl)acrylaldehyde is a chemical compound featuring a quinoline core structure fused to an acrylaldehyde group. The quinoline scaffold is a well-established privileged structure in medicinal chemistry due to its wide range of biological activities and its presence in numerous compounds of pharmaceutical interest . As a high-purity building block, this compound is designed for research and development applications, particularly in the synthesis of more complex molecules for biological evaluation. Research Applications and Value: The quinoline nucleus is a critical pharmacophore in drug discovery. Quinoline-based compounds have demonstrated significant biological activities, making them valuable scaffolds in developing therapeutic agents . Specifically, quinoline derivatives have shown excellent results against various cancer cells through different mechanisms of action and are considered potential anticancer agents . Furthermore, functionalized quinolines have displayed high anticarcinogenic potential, acting as anti-angiogenic agents and telomerase inhibitors in human tumor cells . Beyond oncology, the quinoline core is fundamental in antimalarial drugs like chloroquine and quinine . The acrylaldehyde functional group in this compound provides a reactive handle for further chemical modification, making it a versatile intermediate for creating libraries of compounds for high-throughput screening in these and other therapeutic areas, such as antiviral research . This product is strictly labeled "For Research Use Only" (RUO) . This designation means it is not intended for use in diagnostic procedures, is not a medicinal product, and must not be administered to humans or animals. RUO products are exempt from the regulatory controls applicable to in-vitro diagnostic medical devices or therapeutics . Researchers are responsible for ensuring compliance with all applicable regulations and for verifying the suitability of the product for their specific experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B15071122 (E)-3-(Quinolin-5-yl)acrylaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

(E)-3-quinolin-5-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-9H/b5-3+

InChI Key

FMBYKLIYFAUAQD-HWKANZROSA-N

Isomeric SMILES

C1=CC(=C2C=CC=NC2=C1)/C=C/C=O

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C=CC=O

Origin of Product

United States

Synthetic Methodologies for E 3 Quinolin 5 Yl Acrylaldehyde and Its Precursors

Strategies for Quinoline (B57606) Ring Formation (Contextual Background)

The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. iipseries.orgnih.gov Over the past century and a half, a variety of named reactions have been developed for the synthesis of quinolines and their derivatives. iipseries.orgnih.gov These classical methods, including the Skraup, Doebner-Von Miller, Friedländer, Conrad-Limpach, and Knorr syntheses, form the bedrock of quinoline chemistry. iipseries.orgjptcp.com

Classical Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are the cornerstone of quinoline synthesis. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to construct the pyridine (B92270) ring fused to the benzene (B151609) ring of the aniline.

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. iipseries.orgwikipedia.org The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction can be notoriously vigorous, but the inclusion of moderators like ferrous sulfate (B86663) can help to control the reaction rate. wikipedia.orgorgsyn.org

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comnumberanalytics.com The aniline then undergoes a Michael-type addition to the acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate. pharmaguideline.comyoutube.com Subsequent oxidation yields the final quinoline product. pharmaguideline.comyoutube.com

ReactantsReagents/ConditionsProductKey Features
Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid)QuinolineCan be a vigorous reaction; often moderated with ferrous sulfate. wikipedia.orgorgsyn.org
Substituted Anilines, GlycerolH₂SO₄, Oxidizing agentSubstituted QuinolinesThe substituents on the aniline ring are retained in the product. pharmaguideline.com
α-Naphthylamine, GlycerolSkraup conditionsBenzoquinolineDemonstrates the versatility of the reaction with different aromatic amines. iipseries.org
3-Aminopyridine, GlycerolSkraup conditions1,5-NaphthyridineShows the application in forming other heterocyclic systems. iipseries.org

Variants of the Skraup synthesis involve replacing glycerol with other precursors to α,β-unsaturated carbonyl compounds, such as substituted acroleins or vinyl ketones, to yield quinolines with substituents on the heterocyclic ring. organicreactions.org Modern modifications include the use of microwave irradiation and ionic liquids to improve reaction efficiency and create a greener process. iipseries.orgnih.gov

Doebner-Von Miller Condensation

The Doebner-Von Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org This method is particularly useful for synthesizing quinolines with substituents at the 2- and/or 4-positions. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

A key challenge in the original Doebner-Von Miller synthesis was the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which often led to low yields. nih.gov The mechanism is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the aniline first adds to the α,β-unsaturated ketone, which then fragments into an imine and the original ketone. These fragments then recombine to form the quinoline product. nih.gov

ReactantsReagents/ConditionsProductKey Features
Aniline, α,β-Unsaturated carbonyl compoundAcid catalyst (e.g., HCl, Lewis acids)Substituted QuinolineA versatile method for accessing a variety of substituted quinolines. wikipedia.orgsynarchive.com
Aniline, AcroleinHCl, TolueneQuinolineA specific example leading to the parent quinoline. iipseries.org
Aniline, CrotonaldehydeDoebner-Miller conditions2-MethylquinolineDemonstrates the formation of a substituted quinoline. iipseries.org
Friedländer Quinoline Synthesis and Derivatives

The Friedländer synthesis, discovered by Paul Friedländer in 1882, offers a straightforward route to quinoline derivatives by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgnih.govjk-sci.com The reaction can be catalyzed by acids (such as trifluoroacetic acid, toluenesulfonic acid, or Lewis acids) or bases (like sodium hydroxide). wikipedia.orgjk-sci.comresearchgate.net

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and then cyclization through imine formation. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org

ReactantsReagents/ConditionsProductKey Features
2-Aminobenzaldehyde, Acetaldehyde (B116499)NaOHQuinolineThe original reaction reported by Friedländer. nih.govresearchgate.net
2-Aminobenzaldehyde, Ketone with α-methylene groupAcid or base catalystSubstituted QuinolineA versatile method for producing 2- and 3-substituted quinolines. wikipedia.orgorganic-chemistry.org
2-Aminoaryl ketone, Carbonyl compoundVarious catalysts (e.g., Amberlyst-15, ionic liquids)Polysubstituted QuinolinesModern catalysts enhance efficiency and sustainability. nih.govnih.gov

Variations of the Friedländer synthesis include the Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, and the Niementowski quinoline synthesis. nih.govwikipedia.org

Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. iipseries.orgwikipedia.org This reaction can lead to two different isomers depending on the reaction temperature. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (B1666331) (or its tautomer, a 4-quinolone). pharmaguideline.comwikipedia.org At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org The formation of 4-hydroxyquinolines is generally considered the Conrad-Limpach pathway. wikipedia.orgsynarchive.com

The reaction mechanism starts with the attack of the aniline on the keto group of the β-ketoester to form a Schiff base, which then undergoes an electrocyclic ring-closing reaction. wikipedia.org The rate-determining step is believed to be this annulation. wikipedia.org

ReactantsReagents/ConditionsProductKey Features
Aniline, β-Ketoester (e.g., ethyl acetoacetate)Lower temperature, then cyclization4-HydroxyquinolineKinetically controlled product. pharmaguideline.com
Aniline, β-KetoesterHigher temperature2-HydroxyquinolineThermodynamically controlled product (Knorr variation). wikipedia.org
Knorr Quinoline Synthesis

The Knorr quinoline synthesis specifically refers to the conversion of a β-ketoanilide into a 2-hydroxyquinoline (2-quinolone) using a strong acid like sulfuric acid. iipseries.orgsynarchive.com This reaction is essentially the high-temperature variant of the broader Conrad-Limpach-Knorr synthesis. pharmaguideline.com The reaction proceeds by an electrophilic aromatic substitution mechanism, followed by the elimination of water. wikipedia.org

Under certain conditions, particularly with a smaller excess of acid, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org

ReactantsReagents/ConditionsProductKey Features
β-KetoanilideConcentrated H₂SO₄2-HydroxyquinolineInvolves cyclization of a pre-formed anilide. iipseries.orgdrugfuture.com
BenzoylacetanilideLarge excess of Polyphosphoric Acid (PPA)2-HydroxyquinolineDemonstrates the use of a different strong acid. wikipedia.org
BenzoylacetanilideSmall amount of Polyphosphoric Acid (PPA)4-HydroxyquinolineShows the potential for competing reaction pathways. wikipedia.org
Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.orgmdpi.com It is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.orgmdpi.com This multicomponent reaction (MCR) allows for the rapid assembly of complex molecular architectures from simple starting materials. wikipedia.orgrsc.org

The general mechanism involves the Lewis acid-catalyzed activation of the imine, followed by electrophilic attack from the alkene. A subsequent intramolecular electrophilic aromatic substitution and elimination steps lead to the formation of the quinoline ring. wikipedia.org To achieve the specific substitution pattern of (E)-3-(Quinolin-5-yl)acrylaldehyde, one would start with appropriately substituted anilines. For instance, a 3-amino-substituted benzaldehyde (B42025) derivative could be envisioned as a starting material to generate the desired quinoline-5-carbaldehyde (B1306823) precursor after the Povarov reaction and subsequent oxidation.

Variations of the Povarov reaction have been developed to broaden its scope and improve efficiency. These include the use of different catalysts and reaction conditions. rsc.orgresearchgate.net A notable modification involves an iodine-mediated formal [3+2+1] cycloaddition, which allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org This approach offers a metal-free alternative for quinoline synthesis. organic-chemistry.org

Reaction VariantKey FeaturesCatalyst/ReagentPotential for Quinoline-5-carbaldehyde Synthesis
Classic Povarov ReactionThree-component reaction of aniline, aldehyde, and alkene. wikipedia.orgmdpi.comLewis acids (e.g., BF3, Sc(OTf)3) wikipedia.orgRequires appropriately substituted aniline and subsequent oxidation.
Iodine-Mediated Povarov-Type ReactionFormal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes. organic-chemistry.orgMolecular Iodine (I2) organic-chemistry.orgOffers a metal-free route; starting materials would need to be selected to yield the 5-substituted quinoline.
Photocatalytic Povarov ReactionUtilizes visible light and a dual-catalyst system for dehydrogenation. researchgate.netPhotocatalyst and a proton reduction co-catalyst. researchgate.netProvides a mild and oxidant-free synthesis of quinolines from tetrahydroquinolines.

Modern Catalytic Approaches

Modern synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of quinolines. These approaches are central to accessing precursors for this compound.

Transition Metal-Catalyzed Cyclizations (e.g., Rh, Co, Cu, Ag, Au, Pd)

Transition metals are widely employed in catalytic cycles to construct the quinoline framework. These reactions often involve C-H activation, cross-coupling, and cyclization cascades. ias.ac.inresearchgate.net For example, palladium-catalyzed reactions, such as the Heck reaction, can be used to form C-C bonds, which are pivotal in the annulation process to form the quinoline ring. wikipedia.orgorganic-chemistry.org A plausible route to a quinoline-5-carbaldehyde precursor could involve the coupling of a substituted aniline with a suitable coupling partner containing an aldehyde or a group that can be converted to an aldehyde.

Copper-catalyzed reactions have also emerged as a powerful tool for quinoline synthesis, often proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in These methods can be advantageous due to the lower cost and toxicity of copper compared to other transition metals. Rhodium and cobalt catalysts are also utilized in C-H activation and annulation reactions to produce quinazoline (B50416) and quinoline derivatives. nih.govmdpi.com

Metal CatalystReaction TypeKey Advantages
Palladium (Pd)Heck, Sonogashira, and other cross-coupling reactions. ias.ac.inwikipedia.orgHigh efficiency and broad substrate scope. ias.ac.in
Copper (Cu)C-H functionalization, one-pot synthesis. ias.ac.inEconomical and convenient. ias.ac.in
Rhodium (Rh)C-H activation and annulation. mdpi.comEffective for the synthesis of complex heterocyclic systems.
Cobalt (Co)Tandem C-H amidation and cyclization. nih.govComplementary to other methods for multi-substituted quinazolines. nih.gov
Organocatalytic and Metal-Free Protocols

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches to quinoline synthesis have gained significant attention. researchgate.netdntb.gov.ua These reactions avoid the use of potentially toxic and expensive heavy metals. Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. rsc.org For instance, proline-catalyzed cascade reactions can lead to the formation of substituted quinolines. mdpi.com

Metal-free protocols often rely on the use of reagents like molecular iodine or proceed through cascade reactions initiated by a specific functional group transformation. mdpi.com These methods can offer a high degree of functional group tolerance and can be performed under mild reaction conditions. nih.gov

Nanocatalysis in Quinoline Synthesis

Nanocatalysis has emerged as a highly efficient approach for the synthesis of quinolines, offering advantages such as high catalytic activity, easy catalyst recovery, and reusability. nih.govnih.gov Various metal nanoparticles, including iron, copper, zinc, and nickel, supported on different materials have been successfully employed. nih.govnih.gov

A common application of nanocatalysts is in the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov To synthesize a precursor for this compound, one could utilize a 2-amino-benzaldehyde derivative with an appropriate carbonyl compound in the presence of a suitable nanocatalyst. Magnetic nanoparticles, such as Fe3O4, are particularly attractive as they can be easily separated from the reaction mixture using an external magnet. nih.gov

NanocatalystReaction TypeKey Advantages
Fe3O4 NanoparticlesFriedländer annulation, multicomponent reactions. nih.govnih.govMagnetic separation, reusability, green solvent (e.g., water). nih.govnih.gov
ZnO/Carbon NanotubesFriedländer condensation. nih.govHigh catalytic activity, solvent-free conditions. nih.gov
Palladium-Graphene NanocompositeReaction of anilines with alkenyl ethers. nih.govHigh efficiency, catalyst recyclability. nih.gov
Photo-Induced and Oxidative Annulation Strategies

Photochemical methods provide a green and efficient way to access quinoline derivatives. These reactions are often carried out under mild conditions using visible light as a renewable energy source. nih.govrsc.org Photo-induced dearomative cycloadditions of quinolines with alkenes have been developed, offering a route to complex, sterically congested products. nih.gov

Oxidative annulation strategies often involve the use of an oxidant to promote the cyclization and aromatization steps in quinoline synthesis. These can be coupled with photocatalysis to create highly efficient tandem reactions. For example, a photo-induced aerobic cross-coupling can be used to construct complex heterocyclic backbones without the need for an external photosensitizer. rsc.org

Multicomponent Reactions (MCRs) for Quinoline Scaffolds

Multicomponent reactions are highly convergent and atom-economical processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net The Povarov reaction, as previously discussed, is a prime example of an MCR used for quinoline synthesis. rsc.org Other MCRs, such as those involving arynes, quinolines, and aldehydes, can lead to the formation of diverse quinoline-containing structures. nih.gov The key to applying MCRs for the synthesis of this compound lies in the judicious choice of starting components that will generate the desired substitution pattern on the quinoline core. researchgate.net

Formation of the Acrylaldehyde Side Chain

Once the quinoline-5-carbaldehyde precursor is obtained, the this compound side chain can be constructed using several well-established synthetic methods.

A common and effective method is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this case, quinoline-5-carbaldehyde would be reacted with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, to form the desired α,β-unsaturated aldehyde. The stereochemistry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

Another powerful method is the Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com A 5-haloquinoline could be coupled with acrolein or a protected form of acrolein to introduce the acrylaldehyde moiety. wikipedia.orgmdpi.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. elifesciences.orgnih.gov In this context, quinoline-5-carbaldehyde could be condensed with acetaldehyde under basic conditions to form the target compound.

Green Chemistry Principles in Quinoline Synthesis (e.g., Mechanochemistry, Microwave)

The synthesis of the quinoline nucleus, the foundational scaffold for this compound, has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.orgiipseries.orgwikipedia.orgwikipedia.org However, these methods often necessitate harsh conditions, including high temperatures and the use of strong, hazardous acids. wikipedia.orgwikipedia.org In response, green chemistry principles have been applied to these traditional routes, primarily through the use of microwave irradiation and mechanochemistry, to create more sustainable and efficient processes. researchgate.netresearchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govrsc.org This technology has been successfully applied to several classical quinoline syntheses.

For instance, the Skraup reaction, which synthesizes quinoline from aniline, glycerol, a strong acid, and an oxidant, has been adapted to microwave conditions. nih.govchempedia.infosemanticscholar.orgrsc.org An efficient, modified Skraup reaction using microwave irradiation in water has been developed, utilizing the environmentally benign and abundant glycerol to produce various quinoline derivatives. researchgate.netsemanticscholar.orgrsc.org While yields can be variable, the reaction times are significantly reduced. nih.gov Similarly, the Doebner-von Miller reaction, which reacts anilines with α,β-unsaturated carbonyl compounds, has been improved using microwave assistance, often in conjunction with solid acid catalysts like montmorillonite (B579905) K-10, allowing for solvent-free conditions and catalyst recycling. researchgate.netresearchgate.netclockss.org The Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has also been shown to be highly efficient under microwave irradiation, especially under solvent-free conditions using catalysts like p-toluenesulfonic acid. rsc.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis Methods
Synthesis MethodConventional ConditionsMicrowave-Assisted ConditionsKey Advantages of Microwave Method
Skraup SynthesisHigh temperature, long reaction time (hours)Neat water, 200°C, minutes to hoursReduced reaction time, use of water as a green solvent. researchgate.netnih.govsemanticscholar.org
Doebner-von MillerHarsh acid catalyst (e.g., HCl), often low yields due to polymerizationSolvent-free, solid acid catalyst (e.g., Montmorillonite K10), 120°C, 3 hoursHigher yields, solvent-free, recyclable catalyst. researchgate.netclockss.org
Friedländer SynthesisBase or acid-catalyzed, often requires reflux for several hoursSolvent-free, p-TSA catalyst, 100-120°C, 2-10 minutesDrastically reduced reaction times, high efficiency, solvent-free. organic-chemistry.org

Mechanochemistry: Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free or minimal-solvent approach to chemical reactions, driven by mechanical energy. organic-chemistry.orgnih.govcolab.ws This technique aligns with green chemistry goals by reducing or eliminating solvent waste. The Friedländer synthesis of polyaryl-substituted quinolines has been successfully demonstrated using ball milling under basic conditions, achieving moderate to excellent yields in about an hour without the need for bulk solvents. researchgate.net This method showcases broad functional group tolerance and scalability. Beyond the Friedländer reaction, mechanochemistry has been explored for various C-H functionalization reactions on the quinoline scaffold and for the synthesis of other N-heterocycles, highlighting its growing importance as a sustainable synthetic tool. organic-chemistry.orgcolab.wsresearchgate.netresearchgate.net

Construction of the (E)-Acrylaldehyde Side Chain

Once the quinoline nucleus is formed and functionalized to yield a precursor like quinoline-5-carbaldehyde, the next critical phase is the construction of the (E)-acrylaldehyde side chain. This involves forming a new carbon-carbon double bond with specific trans (E) stereochemistry. Key methods for this transformation include stereoselective olefination and cross-coupling reactions.

Stereoselective Olefination Reactions

Olefination reactions are a cornerstone of organic synthesis for creating carbon-carbon double bonds. For the synthesis of this compound, the Wittig and Horner-Wadsworth-Emmons reactions are particularly relevant.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com To synthesize the target molecule, quinoline-5-carbaldehyde would be reacted with a suitable ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (EWG) on the carbanion, generally favor the formation of the (E)-alkene. organic-chemistry.org For example, reacting quinoline-5-carbaldehyde with an ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) would be expected to yield the (E)-ethyl ester, which could then be reduced to the desired acrylaldehyde. Studies on related quinoline-3-carbaldehydes have shown that Wittig reactions with aromatic ylides can produce the (E)-styrylquinoline derivative, demonstrating the viability of this approach for establishing the E-configured double bond. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.arnih.gov It is renowned for its high (E)-selectivity, especially with aldehydes, making it an excellent choice for this synthesis. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction involves the deprotonation of a phosphonate ester, followed by its reaction with the aldehyde (quinoline-5-carbaldehyde). The resulting intermediate eliminates a water-soluble phosphate (B84403) salt, simplifying purification. wikipedia.org The predominant formation of the (E)-alkene is a key advantage. nrochemistry.comorganic-chemistry.org

Table 2: General Conditions for Horner-Wadsworth-Emmons Olefination
ComponentExample/FunctionTypical Reagents/Conditions
AldehydeElectrophileQuinoline-5-carbaldehyde
Phosphonate ReagentSource of the new C2-unitTriethyl phosphonoacetate (for ester precursor), Diethyl (2-oxoethyl)phosphonate (for direct aldehyde formation)
BaseDeprotonates the phosphonateNaH, KHMDS, LiCl/DBU, NaOMe
SolventReaction MediumTHF, DMF, Toluene

The HWE reaction's reliability in producing (E)-alkenes makes it one of the most powerful methods for synthesizing α,β-unsaturated carbonyl compounds and complex natural products. conicet.gov.arnih.gov

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed typically by a weak base like an amine (e.g., piperidine). wikipedia.orgsci-hub.se This reaction results in a new carbon-carbon double bond. wikipedia.org When applied to quinoline-5-carbaldehyde, it can be used to introduce the vinyl moiety.

The reaction proceeds via nucleophilic addition of the carbanion from the active methylene compound to the aldehyde's carbonyl group, followed by a dehydration step. wikipedia.orgsci-hub.se For instance, reacting quinoline-5-carbaldehyde with malonic acid in the presence of pyridine (the Doebner modification) would lead to (E)-3-(quinolin-5-yl)acrylic acid after condensation and subsequent decarboxylation. organic-chemistry.org While this yields a carboxylic acid rather than an aldehyde directly, it establishes the crucial (E)-C=C bond, and the acid could then be converted to the target aldehyde through further synthetic steps. The reaction is valuable for its operational simplicity and use of mild conditions. sci-hub.se In some complex syntheses, a Knoevenagel condensation has been used as a key step in a cascade sequence to build the quinoline ring itself, underscoring its versatility in forming C=C bonds. nih.gov

Cross-Coupling Methodologies for C=C Formation

An alternative to olefination is the use of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. To synthesize this compound, this would typically involve the reaction of a 5-haloquinoline (e.g., 5-bromoquinoline (B189535) or 5-iodoquinoline) with an acrolein derivative.

The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the 5-haloquinoline.

Migratory Insertion: The alkene (acrolein) coordinates to the palladium(II) complex and then inserts into the palladium-quinoline bond.

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step typically occurs to give the more stable (E)-isomer.

The active Pd(0) catalyst is then regenerated by the base. While direct Heck coupling to form α,β-unsaturated aldehydes can sometimes be challenging, the reaction is a powerful and convergent method for C-C bond formation.

Sonogashira Coupling and subsequent transformations

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in the synthesis of precursors to this compound. wikipedia.orgorganic-chemistry.org

The general mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. wikipedia.orgyoutube.com The palladium cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 5-bromoquinoline or 5-iodoquinoline). youtube.com Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne by an amine base to form a copper acetylide intermediate. youtube.comyoutube.com This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium. wikipedia.org The final step is reductive elimination from the palladium complex, which yields the coupled product (a quinolinyl-alkyne) and regenerates the active Pd(0) catalyst. youtube.com

For the synthesis of this compound, a suitable starting point is the Sonogashira coupling of a 5-haloquinoline with a protected acetylene (B1199291) derivative, such as propargyl aldehyde or its equivalent. Subsequent deprotection and transformation of the alkyne are then required to yield the final α,β-unsaturated aldehyde. The acyl Sonogashira reaction, a variation where an acyl chloride is coupled with a terminal alkyne, can also be employed to generate alkynyl ketones which can be further modified to the target aldehyde. mdpi.com

Table 1: Key Features of the Sonogashira Coupling Reaction

FeatureDescription
Catalyst Palladium complex (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
Co-catalyst Copper(I) salt (e.g., CuI)
Base Amine (e.g., triethylamine, diethylamine)
Reactants Terminal alkyne and an aryl or vinyl halide/triflate
Mechanism Involves oxidative addition, transmetalation, and reductive elimination
Key Intermediate Copper acetylide

Aldol Condensation Variants (e.g., Claisen-Schmidt)

The Claisen-Schmidt condensation is a variation of the aldol condensation that reacts an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of α,β-unsaturated aldehydes and ketones, making it directly applicable to the preparation of this compound. wikipedia.orgnumberanalytics.comslideshare.net

In this context, the synthesis would involve the reaction of quinoline-5-carbaldehyde (an aromatic aldehyde with no α-hydrogens) with acetaldehyde (which possesses acidic α-hydrogens) under basic or acidic conditions. rsc.org The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of quinoline-5-carbaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to form the stable, conjugated this compound. The use of a base like sodium hydroxide (B78521) or potassium carbonate is common for this transformation. wikipedia.orgrsc.org

Table 2: Claisen-Schmidt Condensation for this compound

Reactant 1Reactant 2Catalyst/ConditionsIntermediateProduct
Quinoline-5-carbaldehydeAcetaldehydeBase (e.g., NaOH, K₂CO₃) or Acid3-Hydroxy-3-(quinolin-5-yl)propanalThis compound

Formylation Reactions (e.g., Vilsmeier-Haack for introducing aldehyde)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. arkat-usa.org It utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemijournal.com This electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. chemijournal.com

This reaction is crucial for synthesizing the key precursor, quinoline-5-carbaldehyde, from quinoline. However, the regioselectivity of the formylation of the quinoline ring is highly dependent on the reaction conditions and the substituents present on the ring. nih.gov For instance, formylation of 8-hydroxyquinoline (B1678124) can lead to substitution at both the C5 and C7 positions. nih.gov Activating groups, such as a hydroxyl or dimethylamino group at the C8 position, can direct formylation to the C5 and C7 positions. nih.gov The Vilsmeier-Haack reaction can also be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides, which can then be further functionalized. researchgate.net

Table 3: Vilsmeier-Haack Reaction for Quinoline Formylation

SubstrateReagentsProductNotes
N-ArylacetamideDMF, POCl₃2-Chloro-3-formylquinolineCyclization and formylation occur.
8-HydroxyquinolineDMF, POCl₃8-Hydroxyquinoline-5-carbaldehydeFormylation occurs at the C5 position. nih.gov
QuinolineVilsmeier ReagentQuinoline-carbaldehydesRegioselectivity is a key consideration. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the construction of the target molecule and related analogues.

Sequential Reaction Sequences

Sequential or linear synthetic routes involve the step-by-step construction of the target molecule. A plausible sequential synthesis of this compound would begin with the quinoline core.

A typical sequence could be:

Formylation of Quinoline: Introduction of the aldehyde group at the 5-position of the quinoline ring using a formylation reaction like the Vilsmeier-Haack reaction to produce quinoline-5-carbaldehyde. nih.gov

Claisen-Schmidt Condensation: The resulting quinoline-5-carbaldehyde is then reacted with acetaldehyde in the presence of a base to form this compound. rsc.org

Alternatively, a sequence could start with a functionalized quinoline:

Sonogashira Coupling: A 5-haloquinoline is coupled with a suitable alkyne, such as propargyl alcohol. wikipedia.org

Oxidation: The resulting quinolin-5-yl propargyl alcohol is then oxidized to the corresponding aldehyde to yield this compound.

These multi-step approaches allow for purification of intermediates at each stage, potentially leading to higher purity of the final product.

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient alternative to sequential reactions by combining multiple reaction steps in a single reaction vessel, thereby saving time, resources, and reducing waste. rsc.orgresearchgate.net The synthesis of quinoline derivatives is amenable to one-pot procedures. rsc.orgnih.govresearchgate.net

For example, a one-pot approach to this compound could potentially involve the in situ generation of quinoline-5-carbaldehyde followed by an immediate aldol condensation. While specific one-pot syntheses for this exact molecule are not extensively detailed, related one-pot syntheses of functionalized quinolines are well-documented. rsc.org For instance, the Friedländer synthesis can produce quinolines in a one-pot reaction from o-nitroarylcarbaldehydes and ketones or aldehydes. rsc.org The development of a one-pot protocol for the target compound would be a significant advancement in its efficient production.

Chemo- and Regioselectivity in Synthesis

The synthesis of functionalized quinolines like this compound requires careful control of chemo- and regioselectivity. scilit.commdpi.com

Regioselectivity is paramount when functionalizing the quinoline ring. The quinoline system has multiple non-equivalent positions where substitution can occur. scilit.comnih.gov Direct electrophilic substitution on the unsubstituted quinoline ring, such as formylation, can lead to a mixture of products. The position of substitution (e.g., C2, C4, C5, C8) is influenced by the reaction conditions and the electronic nature of the quinoline ring. scilit.commdpi.com The use of directing groups or pre-functionalized quinolines (e.g., 5-haloquinolines for cross-coupling reactions) is a key strategy to achieve the desired regioselectivity for substitution at the C5 position. nih.gov C-H activation strategies, often catalyzed by transition metals, are also emerging as powerful tools for the regioselective functionalization of quinolines. scilit.comnih.gov

Chemoselectivity becomes important when multiple functional groups are present in the reactants or intermediates. For example, in a molecule containing both a halide and a formyl group, a reaction intended for one group should not affect the other. In the context of synthesizing this compound, if a precursor contains other reactive sites, the chosen reagents and conditions must selectively target the desired transformation. For instance, during a Claisen-Schmidt condensation, the base should ideally only deprotonate the α-carbon of acetaldehyde without promoting other side reactions on the quinoline ring. Solvent choice can also play a critical role in determining the chemoselectivity of a reaction. nih.gov

Chemical Reactivity and Mechanistic Investigations of E 3 Quinolin 5 Yl Acrylaldehyde

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The reactivity of (E)-3-(quinolin-5-yl)acrylaldehyde is centered on its α,β-unsaturated aldehyde functionality. The electron-withdrawing nature of the aldehyde group polarizes the olefinic bond, rendering the β-carbon susceptible to attack by nucleophiles. This electronic setup dictates the compound's participation in a variety of addition and cycloaddition reactions.

Nucleophilic attack can occur at two distinct sites. "Hard" nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon in a 1,2-addition. In contrast, "soft" nucleophiles, including organocuprates, enolates, amines, and thiols, preferentially attack the β-carbon in a 1,4-conjugate addition, also known as the Michael addition. wikipedia.orgpressbooks.pub This latter pathway is often thermodynamically favored due to the formation of a stable enolate intermediate which is subsequently protonated to yield the saturated aldehyde derivative. organic-chemistry.org

The conjugate addition of carbon-based nucleophiles is a fundamental carbon-carbon bond-forming reaction. wikipedia.org For α,β-unsaturated aldehydes like this compound, this typically involves two main classes of nucleophiles: organometallic reagents and stabilized carbanions (enolates).

Organocuprates (Gilman Reagents): While strong organometallic reagents like Grignards and organolithiums tend to favor 1,2-addition to the carbonyl, organocuprates (R₂CuLi) are renowned for their high selectivity in 1,4-conjugate addition to α,β-unsaturated carbonyls. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via nucleophilic attack of the alkyl group from the cuprate (B13416276) to the β-carbon, forming a stable enolate intermediate which, upon aqueous workup, yields the β-alkylated saturated aldehyde. chem-station.com The presence of Lewis acids can further promote this reaction. chem-station.com

Stabilized Carbanions: Carbanions stabilized by two electron-withdrawing groups, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are classic Michael donors. organic-chemistry.orgresearchgate.net In the presence of a base, these compounds form soft, resonance-stabilized nucleophiles that readily add to the β-carbon of Michael acceptors like this compound. wikipedia.orgrsc.org This reaction is a powerful tool for constructing more complex carbon skeletons. N-heterocyclic carbene (NHC) catalysis can also facilitate Michael additions to α,β-unsaturated aldehydes through redox oxidation pathways. acs.org

Nucleophile TypeReagent ExampleProduct
OrganocuprateLithium dimethylcuprate ((CH₃)₂CuLi)3-(Quinolin-5-yl)pentanal
Stabilized CarbanionDiethyl malonate / NaOEtDiethyl 2-(3-oxo-3-(quinolin-5-yl)propyl)malonate
Stabilized CarbanionNitromethane / Base4-Nitro-3-(quinolin-5-yl)butanal

The polarized nature of the α,β-unsaturated system in this compound also makes it an excellent substrate for conjugate additions with heteroatom nucleophiles. These reactions, often referred to as hetero-Michael additions, are crucial in both synthetic chemistry and biological contexts. wikipedia.org

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can add to the β-carbon in a reversible aza-Michael addition. ewadirect.com The reaction is typically catalyzed by the amine itself or an external base. The resulting γ-amino aldehyde can be a stable product or a key intermediate for further cyclization reactions.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles in 1,4-additions, although these reactions are often reversible and may require specific catalysts or conditions to favor the product. The addition of an alcohol would yield a γ-alkoxy aldehyde.

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are particularly potent nucleophiles for conjugate addition due to the high polarizability and acidity of the S-H bond. researchgate.netnsf.gov The reaction is readily catalyzed by bases or nucleophiles like phosphines and proceeds rapidly under mild conditions to form stable γ-thioether products. usm.edursc.org This high reactivity and specificity make the thia-Michael addition a widely used "click" reaction. usm.edu

Nucleophile TypeReagent ExampleProduct
Nitrogen (Amine)Piperidine3-(Piperidin-1-yl)-3-(quinolin-5-yl)propanal
Oxygen (Alcohol)Methanol / Catalyst3-Methoxy-3-(quinolin-5-yl)propanal
Sulfur (Thiol)Thiophenol / Base3-(Phenylthio)-3-(quinolin-5-yl)propanal

The electron-deficient olefinic bond in this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions. wikipedia.org

Diels-Alder Reaction: In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com this compound, activated by the electron-withdrawing aldehyde group, is an effective dienophile. organic-chemistry.orglibretexts.org Reaction with a conjugated diene like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) would yield a substituted cyclohexene (B86901) ring, a powerful transformation for building molecular complexity in a single, stereospecific step. wikipedia.orglibretexts.org

Hetero-Diels-Alder Reaction: This variant involves a heteroatom in either the diene or dienophile. organic-chemistry.org this compound can act as the dienophile, reacting with a heterodiene. Alternatively, the aldehyde can be converted into an imine (an aza-diene) by condensation with a primary amine. This imine can then participate as the 4π component in an aza-Diels-Alder reaction, such as the Povarov reaction, which is a well-established method for synthesizing complex quinoline (B57606) frameworks. wikipedia.orgnih.govorganic-chemistry.org

Reaction TypeDiene/Dienophile PartnerExpected Product Class
Diels-Alder1,3-Butadiene (Diene)Substituted cyclohexene
Diels-AlderCyclopentadiene (Diene)Bicyclic adduct (norbornene derivative)
Hetero-Diels-Alder (Povarov-type)Aniline (B41778), Alkene (forms imine in situ)Tetrahydroquinoline derivative

The reduction of this compound presents a challenge in chemoselectivity due to the presence of three reducible functionalities: the quinoline ring, the olefinic bond, and the carbonyl group. Selective reduction is highly dependent on the choice of reducing agent and reaction conditions.

Selective Carbonyl Reduction (1,2-Reduction): To reduce the aldehyde to an allylic alcohol without affecting the C=C double bond, specific reagents are required. Luche reduction, using sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for the selective 1,2-reduction of α,β-unsaturated aldehydes.

Selective Olefin Reduction (1,4-Reduction): The conjugate reduction of the C=C bond to yield a saturated aldehyde can be achieved using various methods. Catalytic hydrogenation with specific catalysts, such as Wilkinson's catalyst, can favor olefin reduction. organic-chemistry.org Other methods include the use of systems like Al-NiCl₂ or transfer hydrogenation protocols. organic-chemistry.orgcapes.gov.br Enzymatic reductions using ketoreductases also offer a pathway for selective alkenyl reduction. chemrxiv.orgsynthical.com

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium on carbon (Pd/C) under more forcing conditions, will typically reduce both the aldehyde and the olefinic bond to yield the corresponding saturated alcohol, 3-(quinolin-5-yl)propan-1-ol. nih.gov Under very harsh conditions, the quinoline ring itself can also be reduced. rsc.org

Reduction TypeReagent / ConditionProduct
1,2-Reduction (Carbonyl only)NaBH₄, CeCl₃ (Luche Reduction)(E)-3-(Quinolin-5-yl)prop-2-en-1-ol
1,4-Reduction (Olefin only)H₂, Wilkinson's Catalyst3-(Quinolin-5-yl)propanal
Full Reduction (Carbonyl & Olefin)LiAlH₄ or H₂/Pd-C3-(Quinolin-5-yl)propan-1-ol

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, (E)-3-(quinolin-5-yl)acrylic acid, without cleaving the C=C double bond or oxidizing the quinoline ring.

Pinnick Oxidation: The Pinnick oxidation is a premier method for this transformation due to its mild conditions and high tolerance for other functional groups, making it particularly suitable for α,β-unsaturated aldehydes. wikipedia.orgnih.gov The reaction employs sodium chlorite (B76162) (NaClO₂) as the oxidant in a buffered solution, typically using a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions with the byproduct, hypochlorous acid (HOCl). nrochemistry.comresearchgate.netyoutube.com

Other reagents capable of this transformation include Oxone, or N-hydroxyphthalimide (NHPI) with oxygen, which offer metal-free alternatives. nih.govorganic-chemistry.org

Reagent / ConditionProduct
NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O(E)-3-(Quinolin-5-yl)acrylic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄)(E)-3-(Quinolin-5-yl)acrylic acid
N-Hydroxyphthalimide (NHPI), O₂ (aerobic)(E)-3-(Quinolin-5-yl)acrylic acid

Reactions with Organometallic Reagents

The electrophilic nature of the aldehyde group in this compound makes it a primary target for nucleophilic attack by organometallic reagents. The presence of the α,β-unsaturated system, however, introduces the possibility of two modes of addition: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regioselectivity of this reaction is highly dependent on the nature of the organometallic reagent used.

Hard nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), typically favor 1,2-addition. This involves the direct attack of the carbanionic component on the carbonyl carbon, leading to the formation of a secondary allylic alcohol upon aqueous workup. youtube.comchadsprep.com

In contrast, softer nucleophiles, like organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition. youtube.comchadsprep.com This reaction involves the addition of the alkyl or aryl group to the β-carbon of the acrylaldehyde moiety. The resulting enolate intermediate is then protonated during workup to yield a β-substituted quinolinyl-propanal.

Table 1: Predicted Reactions of this compound with Organometallic Reagents

Reagent TypeGeneric FormulaPredicted Primary Product TypeReaction Pathway
Grignard ReagentR-MgXSecondary Allylic Alcohol1,2-Addition
OrganolithiumR-LiSecondary Allylic Alcohol1,2-Addition
Gilman ReagentR₂CuLiβ-Substituted Aldehyde1,4-Conjugate Addition

This table presents the expected outcomes based on general principles of organic reactivity. Specific yields and conditions are not detailed due to the absence of specific literature for this compound.

Reactivity of the Quinoline Nucleus

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the benzenoid ring is more electron-rich and is the preferred site for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring typically occurs at the C5 and C8 positions of the benzene ring. In this compound, the existing acrylaldehyde substituent at the C5 position will direct incoming electrophiles. The acrylaldehyde group is a deactivating, meta-directing group. Therefore, electrophilic attack is expected to occur at the positions meta to the C5 substituent, which are C7 and, to a lesser extent due to steric hindrance from the fused ring, C6. The pyridine ring remains deactivated to electrophilic attack.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus is favored on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. For a reaction to occur, a suitable leaving group must be present at one of these positions. In the case of this compound, which lacks a leaving group on the pyridine ring, direct SNAr is not feasible. However, derivatization, such as through oxidation to an N-oxide, can facilitate nucleophilic attack.

Reactions at the Nitrogen Atom (e.g., N-oxide formation, quaternization)

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile and a base. It can readily react with electrophiles.

N-oxide formation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of this compound N-oxide. The formation of the N-oxide has significant implications for the reactivity of the quinoline ring, as it activates the C2 and C4 positions for both nucleophilic and electrophilic attack. nih.govnih.gov

Quaternization: The nitrogen atom can be alkylated by alkyl halides (e.g., methyl iodide) to form quaternary quinolinium salts. This process further increases the electron-deficient nature of the pyridine ring, enhancing its susceptibility to nucleophilic attack and reduction.

Catalytic Hydrogenation and Reduction of the Quinoline Ring

The quinoline ring system can be reduced under various catalytic hydrogenation conditions. Typically, the pyridine ring is reduced preferentially over the benzene ring. researchgate.net Using catalysts such as platinum, palladium, or cobalt, this compound can be converted to (E)-3-(1,2,3,4-tetrahydroquinolin-5-yl)acrylaldehyde. researchgate.netresearchgate.netmpg.de The reaction conditions, including catalyst choice, temperature, and pressure, can be tuned to control the extent of reduction. It is also important to note that under these conditions, the aldehyde and the carbon-carbon double bond of the acrylaldehyde moiety may also be reduced, depending on the specific catalyst and reaction conditions employed.

Table 2: Summary of Reactivity of the Quinoline Nucleus

Reaction TypeReagent/ConditionPrimary Product
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, H₂SO₄)C7-substituted derivative
N-oxide FormationPeroxy Acid (e.g., m-CPBA)This compound N-oxide
QuaternizationAlkyl Halide (e.g., CH₃I)1-Alkyl-5-((E)-3-oxoprop-1-en-1-yl)quinolinium halide
Catalytic HydrogenationH₂, Catalyst (e.g., Co, Pt)(E)-3-(1,2,3,4-Tetrahydroquinolin-5-yl)acrylaldehyde

Mechanistic Pathways of Key Transformations

The reactions of this compound proceed through well-established mechanistic pathways characteristic of its constituent functional groups.

Mechanism of 1,2-Addition of a Grignard Reagent: The reaction of the aldehyde with a Grignard reagent (R-MgX) is a classic example of nucleophilic addition to a carbonyl group.

Coordination: The magnesium atom of the Grignard reagent coordinates with the lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alkyl group (R), acting as a nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent addition of a mild acid (aqueous workup) protonates the magnesium alkoxide to yield the final secondary allylic alcohol product.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): The nitration of the quinoline ring would proceed via a standard SEAr mechanism.

Formation of Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of the benzene ring of the quinoline attacks the nitronium ion. Due to the meta-directing effect of the C5-substituent, this attack preferentially occurs at the C7 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C7 carbon, restoring the aromaticity of the benzene ring and yielding the 7-nitro-5-((E)-3-oxoprop-1-en-1-yl)quinoline product.

Mechanism of N-Oxide Formation: The formation of the N-oxide involves the reaction of the quinoline nitrogen with a peroxy acid.

Nucleophilic Attack: The lone pair of the nitrogen atom of the quinoline ring attacks the electrophilic terminal oxygen atom of the peroxy acid.

Proton Transfer and Cleavage: This is followed by a concerted or stepwise process involving proton transfer and the cleavage of the weak O-O bond of the peroxy acid, resulting in the formation of the N-oxide and a carboxylic acid as a byproduct.

Spectroscopic Data for this compound Not Found in Publicly Available Literature

Despite a comprehensive search of scientific databases and literature, specific experimental spectroscopic data for the compound this compound, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra, could not be located. Therefore, the detailed analysis and data tables requested for the article titled "Advanced Characterization and Computational Studies of this compound" cannot be provided at this time.

Extensive searches were conducted to locate primary research articles or database entries detailing the synthesis and spectroscopic characterization of this compound. These inquiries, using the compound's name and its CAS Number (143936-39-4), did not yield any publications with the requisite ¹H NMR, ¹³C NMR, 2D NMR, or FT-IR data.

While general spectroscopic principles allow for the prediction of the types of signals expected from the quinoline ring, the vinyl group, and the aldehyde functional group within the molecule, the generation of a scientifically accurate and authoritative article with specific chemical shifts, coupling constants, and vibrational frequencies is not possible without published experimental findings. Providing hypothetical data would be scientifically unsound and misleading.

Information on related but structurally distinct molecules, such as other quinoline derivatives or different substituted acrylaldehydes, was found. However, in adherence to the strict requirement to focus solely on this compound, data from these analogues cannot be used as a substitute.

Researchers seeking to characterize this compound would typically employ the following techniques, which would yield the data necessary to construct the requested article:

¹H NMR: To identify the electronic environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their connectivity through coupling constants.

¹³C NMR: To determine the number of unique carbon atoms and their hybridization state (sp³, sp², sp).

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, notably the aldehyde carbonyl (C=O) stretch, the carbon-carbon double bond (C=C) stretch of the acryloyl system, and vibrations associated with the quinoline ring.

Until a formal study detailing the characterization of this compound is published, a complete and factual spectroscopic analysis remains unavailable.

Advanced Characterization and Computational Studies of E 3 Quinolin 5 Yl Acrylaldehyde

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint of its structural features. For (E)-3-(quinolin-5-yl)acrylaldehyde, the Raman spectrum would be characterized by contributions from the quinoline (B57606) ring, the acrylaldehyde linker, and their coupled vibrations.

The quinoline moiety is expected to exhibit several characteristic Raman bands. Studies on quinoline and its derivatives show prominent peaks related to ring breathing modes and C-H vibrations. bitp.kiev.ua For instance, bands around 1014 cm⁻¹ and 1033 cm⁻¹ are typical for the quinoline ring. bitp.kiev.ua The presence of substituents can shift these frequencies.

The acrylaldehyde portion of the molecule will contribute distinct vibrational signatures. The C=C stretching vibration of the α,β-unsaturated system is anticipated to appear in the 1600-1640 cm⁻¹ region, while the C=O stretching of the aldehyde group would likely be found in the 1680-1705 cm⁻¹ range. The trans configuration of the double bond influences the position and intensity of these bands. In a related molecule, trans-cinnamaldehyde, these modes are well-documented. researchgate.netchemicalbook.com

Table 1: Predicted Prominent Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Originating Moiety
Quinoline Ring Breathing1010-1040Quinoline
C-H in-plane bending1100-1200Quinoline & Acrylaldehyde
C-C stretch (ring-linker)1150-1250Quinoline-Acrylaldehyde
C=C stretch1600-1640Acrylaldehyde
C=O stretch1680-1705Acrylaldehyde

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of a molecule under ionization, which is invaluable for structural elucidation. For this compound (molecular formula: C₁₂H₉NO), the molecular ion peak [M]⁺• would be expected at m/z 183.

The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways, based on studies of quinoline alkaloids and aromatic aldehydes. nih.govwhitman.edulibretexts.org Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) to form a stable acylium ion, and the loss of the entire aldehyde group ([M-29]⁺) via cleavage of the bond between the ring and the side chain. whitman.edumiamioh.edu

The quinoline ring itself is relatively stable, but can undergo fragmentation through the loss of HCN (27 amu), a characteristic fragmentation for nitrogen-containing aromatic heterocycles. researchgate.net Therefore, key fragmentation peaks for this compound could be anticipated at m/z 182 (loss of H), m/z 154 (loss of CHO), and subsequent fragments arising from the quinoline ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Description
183[C₁₂H₉NO]⁺•Molecular Ion
182[C₁₂H₈NO]⁺Loss of H radical from aldehyde
155[C₁₁H₉N]⁺•Loss of CO from [M-H]⁺
154[C₁₁H₈N]⁺Loss of CHO radical
127[C₁₀H₇]⁺Loss of HCN from quinoline fragment

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are dictated by the extended π-conjugated system formed by the quinoline ring and the acrylaldehyde side chain. Quinoline itself exhibits absorption bands in the UV region, and the conjugation with the acrylaldehyde moiety is expected to cause a bathochromic (red) shift of these bands into the near-UV or visible region. mdpi.comresearchgate.net

Studies on similar quinoline derivatives with conjugated systems, such as styryl quinolines, show absorption maxima that are sensitive to solvent polarity, a phenomenon known as solvatochromism. acs.orgrsc.org The absorption spectrum of this compound would likely feature strong π-π* transitions.

Many quinoline derivatives are known to be fluorescent, and the presence of the extended conjugation in the target molecule suggests it may also exhibit fluorescence. researchgate.netnih.govacs.org The emission wavelength and quantum yield would be dependent on the rigidity of the molecule, the solvent environment, and the nature of the lowest excited state. The Stokes shift, the difference between the absorption and emission maxima, would provide insight into the electronic and geometric changes upon excitation. rsc.org

Table 3: Predicted Photophysical Properties of this compound

Property Predicted Characteristics Influencing Factors
UV-Vis Absorption (λ_max) Red-shifted compared to quinoline, likely in the 300-400 nm range.Solvent polarity, molecular conformation.
Molar Absorptivity (ε) High, characteristic of extended π-systems.Extent of conjugation.
Fluorescence Emission (λ_em) Potential emission in the blue-green region of the spectrum.Solvent polarity, temperature, aggregation.
Quantum Yield (Φ_F) Moderate to high, depending on non-radiative decay pathways.Molecular rigidity, presence of quenchers.
Stokes Shift Significant, indicating a change in geometry in the excited state.Intramolecular charge transfer character.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

Based on crystal structures of related compounds like trans-cinnamaldehyde and various quinoline derivatives, several structural features can be anticipated. researchgate.netrsc.orgresearchgate.netrsc.org The molecule is expected to be largely planar to maximize π-conjugation. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the quinoline rings and potential C-H···O hydrogen bonds involving the aldehyde group. The solid-state conformation, particularly the orientation of the acrylaldehyde chain relative to the quinoline ring, would be definitively established.

Table 4: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Feature Basis of Prediction
Crystal System Likely monoclinic or orthorhombicCommon for organic molecules
Conformation Planar or near-planarMaximization of π-conjugation
Key Torsion Angle C(ring)-C(vinyl)-C=O near 180° (s-trans)Steric and electronic effects
Intermolecular Interactions π-π stacking, C-H···O hydrogen bondsPresence of aromatic rings and carbonyl group

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules. arabjchem.orgresearchgate.net DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the ground state geometry of this compound. researchgate.netnih.gov

These calculations would provide optimized bond lengths and angles, which can be compared with experimental data if available. Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and can be correlated with its electronic absorption properties. uobaghdad.edu.iq Molecular electrostatic potential (MEP) maps can also be generated to identify regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The this compound molecule has conformational flexibility primarily around the single bond connecting the quinoline ring and the acrylaldehyde moiety. Conformational analysis can be performed using computational methods to map the potential energy surface as a function of the relevant dihedral angles. rsc.orglibretexts.org

This analysis would reveal the relative energies of different conformers, such as the s-cis and s-trans isomers arising from rotation around the C-C single bond of the vinyl group. For similar molecules like cinnamaldehyde, the s-trans conformer is generally found to be more stable. rsc.org The energy barriers between these conformers can also be calculated, providing insight into the molecule's dynamic behavior in solution. Understanding the conformational landscape is crucial for interpreting spectroscopic data and predicting the molecule's interactions in biological systems.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations are often carried out with a functional such as B3LYP and a basis set like 6-311++G(d,p) after geometry optimization. The resulting theoretical chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be correlated with experimental spectra. For this compound, specific proton and carbon environments, from the aldehydic proton to the distinct carbons of the quinoline ring, would exhibit characteristic calculated shifts. These predictions help in the precise assignment of peaks in experimentally obtained NMR spectra.

Infrared (IR) Frequencies: Theoretical IR spectra are calculated from the fundamental vibrational frequencies of the molecule in its optimized ground state. These calculations can predict the positions of key vibrational modes. For this molecule, prominent peaks corresponding to the C=O stretch of the aldehyde, the C=C stretch of the acryloyl bridge, and various C-H and C=N/C=C stretching and bending modes of the quinoline ring would be identified. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data.

Table 1: Predicted Key IR Vibrational Frequencies for this compound This table presents typical frequency ranges for the specified functional groups based on computational studies of similar conjugated systems. Specific values for the title compound require dedicated DFT calculations.

Functional GroupVibrational ModeTypical Predicted Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretching1680 - 1710
Alkene (C=C)Stretching1610 - 1650
Quinoline (C=N)Stretching1550 - 1600
Quinoline (Aromatic C=C)Stretching1450 - 1580
Aldehyde (C-H)Stretching2700 - 2850

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. uantwerpen.be

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be distributed across the electron-rich parts of the π-conjugated system, likely involving the quinoline ring and the acryloyl double bond. The LUMO, conversely, would be localized on the electron-deficient regions, particularly the carbonyl carbon of the aldehyde group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required for electronic excitation. rsc.orgresearchgate.net

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity. arabjchem.org

Table 2: Key Reactivity Descriptors Derived from FMO Analysis The formulas provided are standard definitions in conceptual DFT. Values are molecule-specific.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration. scirp.org
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χMeasures the propensity to accept electrons.

Investigation of Reaction Pathways and Transition States

Computational methods are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.gov For a molecule like this compound, this could involve studying its behavior in reactions such as nucleophilic additions to the carbonyl group or cycloadditions involving the alkene moiety.

By modeling the interaction of the molecule with a reactant, chemists can trace the geometric and energetic changes along a reaction coordinate. This path connects the reactants, through a high-energy transition state, to the products. Locating the transition state is crucial, as its structure and energy determine the reaction's activation energy and, consequently, its rate. Techniques like the nudged elastic band (NEB) method or eigenvector-following algorithms are used to find these saddle points on the potential energy surface. Such studies can elucidate the stereoselectivity and regioselectivity of reactions involving the title compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates electron-deficient regions with positive potential (attractive to nucleophiles). Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack or hydrogen bonding. The aldehydic proton and protons on the aromatic ring would be associated with regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. The nitrogen atom in the quinoline ring also represents a potential site for protonation, which would be reflected in the MEP map. nih.gov

Non-Linear Optical (NLO) Properties Studies

Molecules with extended π-conjugated systems and significant charge asymmetry, often described as D-π-A (donor-π-acceptor) structures, are prime candidates for exhibiting non-linear optical (NLO) properties. rsc.org this compound fits this profile, with the quinoline ring potentially acting as part of the conjugated bridge or as an acceptor/donor group, and the acrylaldehyde moiety contributing to the charge transfer character.

Computational studies can predict NLO properties by calculating the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ). These calculations are typically performed using time-dependent DFT (TD-DFT) methods. flvc.org A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response, which is essential for applications like second-harmonic generation (SHG). researchgate.net The quinoline-based structure, with its inherent charge transfer capabilities upon excitation, suggests that it could possess significant NLO properties, making it a molecule of interest for advanced optical materials. rsc.org

Molecular Dynamics Simulations (if applicable to interactions or larger systems)

While DFT calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in condensed phases or when interacting with larger systems like proteins or polymers. nih.govmdpi.com

For this compound, MD simulations could be employed to study its interaction with a biological target, such as an enzyme active site. tandfonline.comnih.gov By placing the molecule in a simulated environment (e.g., a box of water molecules) with the target protein, researchers can observe how it binds, the stability of the complex, and the specific intermolecular interactions (like hydrogen bonds and π-π stacking) that govern its binding affinity. nih.gov MD simulations provide insights into the dynamic nature of these interactions, which is something static quantum chemical calculations cannot capture. Such simulations are crucial in drug design and in understanding the behavior of functional materials in realistic environments. acs.org

Advanced Applications of E 3 Quinolin 5 Yl Acrylaldehyde As a Synthetic Synthon

Building Block for Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as ring fusion can impart rigidity, planarity, and novel electronic properties to a molecule. While (E)-3-(Quinolin-5-yl)acrylaldehyde possesses reactive functionalities, its utility as a direct precursor for certain fused systems is dictated by the position of its reactive group and the specific annulation strategy required for the target heterocycle.

Synthesis of Novel Furoquinolines and Related Architectures

Furoquinolines are a class of heterocyclic compounds found in numerous natural alkaloids with significant biological activities. The synthesis of furo[2,3-b]quinolines, a common isomer, often involves the cyclization of a precursor that has reactive functional groups at the C-2 and C-3 positions of the quinoline (B57606) core. A typical strategy involves the condensation and cyclization of 2-chloro-3-formylquinolines. researchgate.net For instance, these precursors can be condensed with ketones and subsequently undergo bromo-cyclization and dehydrobromination to yield 2-acetylfuro[2,3-b]quinolines. researchgate.net

Another approach involves the reaction of 7-hydroxy-quinoline derivatives with reagents like dimethylacetylenedicarboxylate (DMAD) to construct the furan (B31954) ring. preprints.orgnih.gov The hydroxyl group is crucial for the annulation process. Given that the reactive acrylaldehyde moiety in this compound is at the C-5 position and lacks an adjacent functional group (like a hydroxyl or chloro group) at C-4 or C-6 to facilitate a classical furan ring closure, it is not a conventional starting material for the direct synthesis of furoquinolines through established intramolecular cyclization pathways. Alternative, non-classical strategies would be required to utilize this specific synthon for furoquinoline synthesis.

Construction of Pyrrolo[2,3-b]quinoline and Indolo[2,3-b]quinoline Derivatives

The indolo[2,3-b]quinoline scaffold is the core structure of several alkaloids, such as neocryptolepine, known for their ability to intercalate DNA. nih.gov Synthetic strategies for this tetracyclic system are well-documented and generally fall into three categories: building the quinoline ring onto an indole (B1671886) precursor, constructing the indole moiety on a quinoline substrate, or assembling the entire system from non-indole and non-quinoline starting materials. nih.gov A common and widely used approach involves starting with an indole-based molecule. nih.gov For example, 3,3′-diindolylmethanes (DIMs) can be used to generate a library of indolo[2,3-b]quinolines through an oxidative cyclization. nih.govresearchgate.net

Similarly, the synthesis of pyrrolo[2,3-c]quinoline alkaloids has been achieved through multistep sequences, for instance, starting from the Suzuki-Miyaura coupling of 2-iodoaniline (B362364) with a protected pyrrole-boronic ester to form a 2-(pyrrol-3-yl)aniline intermediate. nih.govbeilstein-archives.org This intermediate is then elaborated and cyclized to form the pyrrolo[2,3-c]quinoline framework.

For both pyrrolo- and indoloquinolines fused at the [2,3-b] or [2,3-c] positions, the synthetic logic requires building the new ring onto the pyridine (B92270) portion of the quinoline system. As the reactive handle of this compound is located on the benzo-portion of the quinoline core (at C-5), it is not a suitable precursor for these specific annulation patterns via conventional synthetic routes.

Formation of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocycles with a broad spectrum of pharmacological activities. nih.govresearchgate.net The synthesis of the quinazolinone ring system almost invariably begins with a benzene (B151609) ring that is substituted with an amino group (or a precursor) and a carbonyl-containing group (like a carboxylic acid or ester) at adjacent positions.

The most common and established methods for synthesizing 4(3H)-quinazolinones involve the cyclization of N-acylanthranilic acids (formed from anthranilic acid) or the reaction of anthranilic acid derivatives with various nitrogen-containing reagents. nih.gov Another widely employed precursor is isatoic anhydride, which reacts with amines to form the quinazolinone skeleton. organic-chemistry.org These methods rely on the ortho-disubstituted benzene ring to form the fused pyrimidinone ring. The compound this compound does not possess this required structural feature and therefore cannot serve as a direct synthon for the construction of a quinazolinone ring system.

Application in Multicomponent Reactions for Complex Molecular Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netmdpi.com Aldehydes are frequent and versatile components in a wide array of MCRs. rsc.org Given its structure as an aromatic aldehyde, this compound is a strong candidate for use in such reactions to generate novel and complex molecular scaffolds incorporating the quinoline moiety.

For example, it could serve as the aldehyde component in a Povarov-type reaction. This reaction, a type of aza-Diels-Alder reaction, typically involves an aromatic amine, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines or quinolines. nih.gov Using this compound in a Povarov reaction could lead to the synthesis of complex, polycyclic structures fused to the quinoline core.

Other potential MCRs include:

Biginelli-type reactions: While the classic Biginelli reaction uses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, variants could potentially incorporate the quinolinyl acrylaldehyde. mdpi.com

Ugi and Passerini Reactions: These isocyanide-based MCRs can involve an aldehyde component to create peptide-like scaffolds. rsc.orgrug.nl The quinoline unit would be appended to the final complex structure, imparting its specific physicochemical properties.

The participation of this compound in MCRs offers a powerful strategy for rapidly building molecular diversity around the quinoline core, creating libraries of complex compounds for biological screening. rsc.org

Precursor for Highly Functionalized Quinoline Derivatives

The true synthetic utility of this compound lies in its capacity to serve as a precursor for a wide range of highly functionalized quinoline derivatives. The acrylaldehyde moiety is a versatile functional handle that allows for selective chemical modifications at two distinct sites: the aldehyde carbonyl group and the α,β-unsaturated double bond.

Regioselective Derivatization at the Acrylaldehyde Moiety

The electronic nature of the acrylaldehyde group, with its conjugated system, allows for predictable and regioselective reactions. Chemists can target either the C=O bond (via 1,2-addition) or the C=C double bond (via 1,4-conjugate addition) by choosing appropriate reagents and reaction conditions.

Reactions targeting the aldehyde group include:

Condensation reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines in the presence of an acid catalyst yields stable hydrazone derivatives. mdpi.com Similarly, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation) extends the conjugated system.

Redox reactions: The aldehyde can be selectively reduced to the corresponding allylic alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), or oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Nucleophilic additions: Grignard reagents or organolithium compounds can add to the carbonyl group to form secondary alcohols.

Reactions targeting the α,β-unsaturated system include:

Michael (1,4-conjugate) addition: The electron-deficient β-carbon is susceptible to attack by soft nucleophiles. This allows for the introduction of a wide range of substituents. For instance, thiols (thiol-Michael addition) or amines (aza-Michael addition) can be added to introduce sulfur- or nitrogen-containing side chains.

Cycloaddition reactions: The double bond can act as a dienophile in Diels-Alder reactions, reacting with a suitable diene to form a new six-membered ring fused to the side chain.

Epoxidation and Cyclopropanation: The double bond can be converted to an epoxide using reagents like m-chloroperoxybenzoic acid (mCPBA) or converted to a cyclopropane (B1198618) ring, introducing a strained three-membered ring adjacent to the quinoline core.

The table below summarizes some of the key regioselective transformations possible with this compound.

Reaction TypeTarget SiteReagent(s)Resulting Functional Group
Knoevenagel CondensationAldehyde (C=O)Active Methylene Compound (e.g., Malononitrile), BaseExtended Conjugated Alkene
Hydrazone FormationAldehyde (C=O)Hydrazine derivative (e.g., H₂NNH₂)Hydrazone (C=N-N)
ReductionAldehyde (C=O)NaBH₄Allylic Alcohol
OxidationAldehyde (C=O)KMnO₄ or Ag₂OCarboxylic Acid
Wittig ReactionAldehyde (C=O)Phosphorus YlideSubstituted Alkene
Michael AdditionC=C Double BondThiol (R-SH), Amine (R₂NH)Thioether, Amino group at β-position
EpoxidationC=C Double BondmCPBAEpoxide
Diels-Alder ReactionC=C Double BondConjugated DieneCyclohexene (B86901) derivative

These selective derivatizations allow for the fine-tuning of the molecule's steric and electronic properties, making this compound a valuable starting material for creating a diverse library of functionalized quinolines.

Functionalization of the Quinoline Nucleus via the Acrylaldehyde Linker

The acrylaldehyde linker in this compound serves as a highly versatile handle for introducing a wide array of functional groups onto the quinoline nucleus. The conjugated system of the α,β-unsaturated aldehyde is amenable to a variety of addition and condensation reactions, enabling the construction of more complex and functionally diverse quinoline derivatives.

The aldehyde group can readily undergo classical carbonyl chemistry. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, which can then be further functionalized. The carbon-carbon double bond is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This provides a powerful strategy for introducing new substituents at the β-position relative to the quinoline ring.

Furthermore, the acrylaldehyde moiety can participate in various cycloaddition reactions, leading to the formation of new heterocyclic rings fused to or appended from the quinoline core. The reactivity of the acrylaldehyde linker thus opens up a vast chemical space for the derivatization of the quinoline scaffold.

Below is a table summarizing potential functionalization reactions of the acrylaldehyde linker:

Reaction TypeReagent/CatalystProduct TypePotential Functional Group Introduced
Oxidation PCC, KMnO4Quinolin-5-yl acrylic acidCarboxylic acid
Reduction NaBH4, LiAlH43-(Quinolin-5-yl)prop-2-en-1-olAllylic alcohol
Wittig Reaction Phosphonium ylidesSubstituted dienesExtended conjugation
Michael Addition Thiols, amines, organocupratesβ-substituted propionaldehydesDiverse alkyl and heteroatomic groups
Knoevenagel Condensation Active methylene compoundsPolyfunctional compoundsExtended, functionalized side chains
Diels-Alder Reaction DienesCyclohexene derivativesFused carbocyclic rings
Hetero-Diels-Alder Dienes with heteroatomsDihydropyran derivativesFused heterocyclic rings
Imination Primary aminesIminesVersatile intermediates for further reaction

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable building block in the total synthesis of complex organic molecules, including natural products and their analogs, as well as in the development of novel organic reagents and catalysts.

The quinoline core is a prominent scaffold in a multitude of natural products exhibiting a wide range of biological activities. While direct evidence of this compound as an intermediate in the synthesis of a specific natural product is not extensively documented, its potential is significant. The acrylaldehyde functionality allows for the annulation of additional rings onto the quinoline system, a common strategy in the synthesis of fused polycyclic alkaloids. For example, intramolecular cyclization reactions starting from derivatives of this synthon could lead to the construction of complex heterocyclic frameworks found in various bioactive alkaloids.

The reactivity of the α,β-unsaturated aldehyde system is particularly useful for constructing carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex natural product skeletons. The ability to introduce stereocenters via conjugate addition or other asymmetric transformations further enhances its utility in the enantioselective synthesis of natural product analogs.

The acrylaldehyde moiety in this compound is a prime site for asymmetric transformations. The conjugate addition of nucleophiles to the α,β-unsaturated system can be rendered stereoselective by employing chiral catalysts or by attaching a chiral auxiliary to the molecule. This allows for the creation of new stereocenters with high enantiomeric or diastereomeric excess.

For instance, the use of chiral organocatalysts, such as proline derivatives, can facilitate enantioselective Michael additions to the acrylaldehyde. Alternatively, the aldehyde could be reacted with a chiral amine to form a chiral iminium ion, which then undergoes a stereoselective reaction. The quinoline nitrogen itself can also be utilized to coordinate with chiral metal catalysts, influencing the stereochemical outcome of reactions on the acrylaldehyde linker. While specific applications with this exact molecule are not widely reported, the principles of asymmetric catalysis are well-established for similar α,β-unsaturated aldehydes.

Asymmetric MethodCatalyst/Auxiliary TypePotential Chiral Product
Organocatalytic Michael Addition Chiral amines (e.g., proline)Enantioenriched β-substituted aldehydes
Metal-Catalyzed Conjugate Addition Chiral phosphine-metal complexesEnantioenriched β-substituted aldehydes
Chiral Auxiliary-Mediated Reactions Evans auxiliaries, etc.Diastereomerically enriched adducts
Asymmetric Diels-Alder Reaction Chiral Lewis acidsEnantioenriched cyclohexene derivatives

The rigid, planar structure of the quinoline ring system, combined with the reactive acrylaldehyde group, makes this compound an attractive scaffold for the design of new organic reagents and catalysts. The quinoline nitrogen can act as a Lewis base or a ligand for metal centers, while the acrylaldehyde portion can be modified to introduce other catalytically active sites or binding domains.

For example, derivatives of this compound could be synthesized to act as chiral ligands for transition metal-catalyzed reactions. The quinoline nitrogen and another donor atom introduced via the acrylaldehyde linker could form a bidentate ligand, creating a chiral environment around a metal center. Such catalysts could be employed in a variety of asymmetric transformations. mdpi.com

Furthermore, the quinoline scaffold itself can participate in catalytic cycles. For instance, quinoline derivatives have been investigated for their catecholase activity when complexed with copper salts. mdpi.com By strategically functionalizing the acrylaldehyde linker, it may be possible to develop novel organocatalysts or biomimetic catalysts for a range of organic transformations.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

The synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde is not extensively documented in dedicated studies. However, its structure lends itself to well-established synthetic methodologies in organic chemistry, primarily through the condensation of quinoline-5-carbaldehyde (B1306823) with a two-carbon source. The two most pertinent and widely applicable methods are the Claisen-Schmidt condensation and the Wittig reaction.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing this compound, quinoline-5-carbaldehyde would react with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. nih.govtaylorandfrancis.com The reaction proceeds through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of quinoline-5-carbaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration, driven by the formation of a conjugated system, to yield the more stable α,β-unsaturated aldehyde. numberanalytics.com The stereochemistry of the resulting double bond is predominantly trans (E) due to thermodynamic stability.

Wittig Reaction: The Wittig reaction provides a powerful and versatile method for alkene synthesis from aldehydes and ketones. masterorganicchemistry.comwikipedia.org To synthesize this compound, quinoline-5-carbaldehyde would be treated with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. mnstate.edu This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

ReactionReactantsCatalyst/ReagentKey Intermediate
Claisen-Schmidt CondensationQuinoline-5-carbaldehyde, AcetaldehydeBase (e.g., NaOH, K2CO3)Aldol addition product
Wittig ReactionQuinoline-5-carbaldehyde, (Triphenylphosphoranylidene)acetaldehyde-Betaine/Oxaphosphetane

Potential for Further Synthetic Innovation

While the Claisen-Schmidt and Wittig reactions are reliable methods, there is considerable scope for innovation in the synthesis of this compound. Modern synthetic chemistry offers several avenues to improve efficiency, sustainability, and substrate scope.

Green Chemistry Approaches: The development of more environmentally benign synthetic protocols is a key area of research. This could involve the use of solid-supported catalysts, which can be easily recovered and reused, or employing alternative energy sources like microwave irradiation or sonication to accelerate reaction rates and potentially improve yields. taylorandfrancis.comnumberanalytics.com Solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) are also attractive alternatives to traditional organic solvents. nih.gov

Catalytic Innovations: Exploring novel catalytic systems could lead to milder reaction conditions and higher selectivity. For instance, the use of organocatalysts could provide an alternative to metal-based or strong base catalysts, potentially offering improved functional group tolerance. rsc.org Furthermore, the development of catalysts that can control the stereoselectivity of the condensation reaction to favor the (E)-isomer would be highly beneficial.

Advanced Computational Predictions and Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations could provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic transitions and reactivity.

Spectroscopic Data: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the synthesized compound.

These computational predictions would require experimental validation through standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized this compound. Such a combined computational and experimental approach can accelerate the research and development process.

Computational MethodPredicted PropertyExperimental Validation
Density Functional Theory (DFT)Optimized molecular geometryX-ray crystallography (if single crystals can be obtained)
DFTHOMO-LUMO energy gapUV-Vis spectroscopy
DFTVibrational frequenciesInfrared (IR) spectroscopy
DFTChemical shiftsNuclear Magnetic Resonance (NMR) spectroscopy

Expanding the Scope of Synthetic Applications for this compound

The presence of a reactive α,β-unsaturated aldehyde functionality makes this compound a valuable precursor for the synthesis of a wide range of more complex heterocyclic and carbocyclic systems. Its synthetic utility can be exploited in various transformations:

Diels-Alder Reactions: The conjugated diene system within the acrylaldehyde moiety can participate as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of six-membered rings. rsc.org This opens up avenues for the synthesis of novel polycyclic quinoline (B57606) derivatives.

Michael Additions: The electrophilic β-carbon of the acrylaldehyde is susceptible to nucleophilic attack in Michael additions. This allows for the introduction of a wide variety of functional groups and the construction of more elaborate molecular architectures.

Multi-component Reactions: this compound can serve as a key component in multi-component reactions, which allow for the rapid assembly of complex molecules in a single step. researchgate.net This is a highly efficient strategy for generating libraries of novel quinoline-based compounds for biological screening.

Synthesis of Bioactive Molecules: Given that many quinoline derivatives exhibit pharmacological activity, this compound could be a crucial intermediate in the synthesis of new therapeutic agents. nih.gov The aldehyde group can be readily converted into other functional groups, such as carboxylic acids, alcohols, or imines, to generate a diverse range of potential drug candidates.

Q & A

Q. What are the standard synthetic routes for (E)-3-(Quinolin-5-yl)acrylaldehyde, and how are yields optimized?

The compound is typically synthesized via Heck cross-coupling reactions between quinoline derivatives and acrolein equivalents. For example, (E)-3-(Thiazol-5-yl)acrylaldehyde was prepared in 43% yield using Pd-catalyzed coupling , while analogous methods for biphenyl derivatives achieved "satisfying yields" via similar protocols . Yield optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), base selection (e.g., K₂CO₃), and reaction temperature (60–80°C). Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigning doublet signals (δ 9.64 ppm, J = 7.5–16.2 Hz) for the α,β-unsaturated aldehyde protons and quinoline aromatic protons .
  • FTIR : Identifying stretches for C=O (~1680 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) .
  • HPLC : Purity validation using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Store at 4–8°C under inert atmosphere (argon/nitrogen) to prevent aldehyde oxidation. Use amber vials to avoid photodegradation. Safety protocols include wearing nitrile gloves and eye protection due to skin/eye irritation risks (analogous to quinoxaline carboxaldehyde hazards) .

Q. What are the common impurities in synthesized this compound, and how are they removed?

Byproducts include unreacted quinoline precursors and dimerized acrylaldehyde derivatives. Purification involves:

  • Recrystallization : Using ethanol/water mixtures.
  • TLC Monitoring : Hexane/ethyl acetate (3:1) to track reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated aldehyde moiety is electrophilic at the β-carbon, directing nucleophilic additions . Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in spectral data for structurally similar acrylaldehyde derivatives?

Case study: Discrepancies in ¹H NMR coupling constants (J = 7.5–16.2 Hz) for analogous compounds arise from conformational flexibility. Solutions include:

  • Variable-Temperature NMR : To assess rotational barriers.
  • X-ray Crystallography : Confirm E-configuration and bond angles (e.g., C8–C9–C10 = 120.5° in fluorophenyl analogs) .

Q. How can catalytic systems improve enantioselective functionalization of this compound?

Chiral catalysts (e.g., Jacobsen’s salen complexes) enable asymmetric epoxidation or cyclopropanation. For allyl hydrazide cyclization, UV-active substrates (e.g., bromide derivatives) allow real-time TLC monitoring of stereoselectivity .

Q. What experimental designs validate the biological activity of this compound in drug discovery?

  • In Vitro Assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7), with positive controls (e.g., doxorubicin).
  • Statistical Analysis : ANOVA for triplicate data, followed by Tukey’s post-hoc test (α = 0.05) .

Q. How does the electronic nature of quinoline substituents influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the acrylaldehyde β-carbon, accelerating Michael additions. Hammett plots correlate σ values with reaction rates, using meta/para-substituted quinoline derivatives .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Challenges include low melting points and solvent inclusion. Solutions:

  • Slow Evaporation : Use dichloromethane/hexane at 4°C.
  • Single-Crystal X-ray Diffraction : Resolve disorder via SHELXL refinement, as demonstrated for fluorophenyl analogs .

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